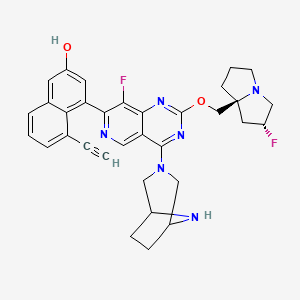
KRAS G12D inhibitor 1
Overview
Description
KRAS G12D inhibitor 1 is a useful research compound. Its molecular formula is C33H32F2N6O2 and its molecular weight is 582.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality KRAS G12D inhibitor 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about KRAS G12D inhibitor 1 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Anti-Tumor Efficacy
KRAS G12D inhibitors, such as KRAS(G12C) inhibitor AMG 510, have shown significant anti-tumor efficacy in preclinical analyses, leading to the regression of KRASG12C tumors. These inhibitors also enhance the anti-tumor efficacy of chemotherapy and targeted agents. In immune-competent mice, treatment with these inhibitors results in a pro-inflammatory tumor microenvironment and can produce durable cures, both alone and in combination with immune-checkpoint inhibitors (Canon et al., 2019).
2. Selective Inhibition of Oncogenic KRAS
Selective inhibitors like ARS-853 target the inactive, GDP-bound form of KRAS(G12C), preventing subsequent activation. These inhibitors demonstrate that targeting the inactive state of KRAS can be a promising approach for generating anti-RAS therapeutics (Patricelli et al., 2016).
3. Rapid Adaptation to Inhibition
KRAS G12D inhibitors face challenges in achieving maximal therapeutic response due to rapid adaptation mechanisms in cancer cells. Some cells bypass drug-induced quiescence by producing new KRAS(G12C) that remains active and drug-insensitive, highlighting the need for strategies to overcome this adaptive resistance (Xue et al., 2020).
4. Novel Chemical Inhibitors
Research has led to the discovery of novel chemical inhibitors that potently inhibit KRAS G12D mutants. These inhibitors have shown promising results in preclinical studies, binding directly to KRAS G12D and demonstrating potential for clinical applications (Tian et al., 2017).
5. Computational Drug Discovery
In silico approaches have been used to identify potential KRAS G12D inhibitors. Advanced computational methods such as pharmacophore modeling, molecular docking, and molecular dynamics simulations have been crucial in discovering new inhibitors that demonstrate higher binding free energy and stability in interaction with KRAS G12D (Kulkarni et al., 2022).
6. Trapping Mechanism in Cancer Therapy
Certain KRAS inhibitors work by binding to the inactive GDP-bound form of KRAS, trapping it in this state. This mechanism of action highlights the importance of targeting both active and inactive states of KRAS in cancer therapy (Lito et al., 2016).
7. Novel Degradation Strategies
Strategies like CANDDY (Chemical knockdown with Affinity aNd Degradation DYnamics) have been developed for the in vivo degradation of KRAS G12D/V. This approach involves the use of a tag modified from a proteasome inhibitor, presenting a rational strategy to target currently “undruggable” proteins (Imanishi et al., 2022).
properties
IUPAC Name |
4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynylnaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32F2N6O2/c1-2-19-5-3-6-20-11-24(42)12-25(27(19)20)29-28(35)30-26(14-36-29)31(40-16-22-7-8-23(17-40)37-22)39-32(38-30)43-18-33-9-4-10-41(33)15-21(34)13-33/h1,3,5-6,11-12,14,21-23,37,42H,4,7-10,13,15-18H2/t21-,22?,23?,33+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVNRYKTWPMSGZ-ADTQRWQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(C8)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1=CC=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OC[C@@]78CCCN7C[C@@H](C8)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32F2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
KRAS G12D inhibitor 1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



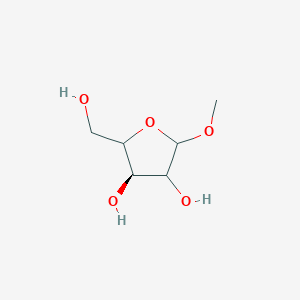
![[(3S)-3,4-dibenzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B8256445.png)
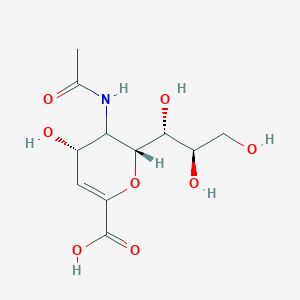
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid;sulfane](/img/structure/B8256465.png)
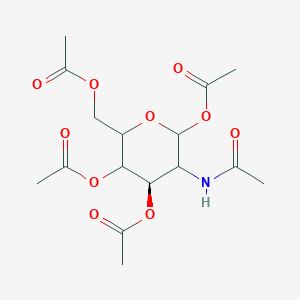
![[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;chlororuthenium(2+);1-methyl-4-propan-2-ylbenzene](/img/structure/B8256481.png)
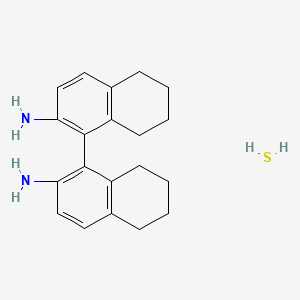
![(3-Fluoro-2-pyrimidin-2-ylphenyl)-[2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone](/img/structure/B8256495.png)
![[S(R)]-N-[(S)-[4-(1,1-Dimethylethyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8256496.png)
![[S(R)]-N-[(1S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B8256498.png)

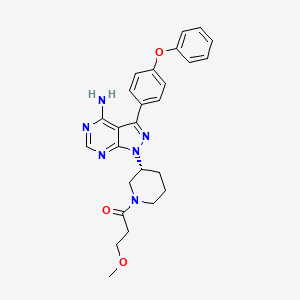

![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[[(2S)-2-[[(2R)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]methylsulfanyl]hexanoyl-methylamino]propanoate](/img/structure/B8256542.png)